Enhanced Lipophilicity vs. 4-Aminopyridine Drives Superior Membrane Permeability Predictions
The introduction of the 2,2,2-trifluoroethyl group results in a significant increase in predicted lipophilicity. The target compound has a computed LogP (XLogP3) of 1.9 [1], which represents an increase of approximately 1.6 to 2.0 log units compared to the parent compound, 4-aminopyridine, which has reported LogP values ranging from -0.05 to 0.3 [2]. This difference is consistent with well-established medicinal chemistry principles where trifluoroethylation is a strategy to improve membrane permeability and oral bioavailability. While this is a class-level inference based on calculated properties from different sources, the substantial LogP shift strongly indicates a differentiated pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (computed) |
| Comparator Or Baseline | 4-Aminopyridine: LogP = -0.05 to 0.3 (various reported values) |
| Quantified Difference | ΔLogP ≈ +1.6 to +2.0 log units (increased lipophilicity) |
| Conditions | Computed physicochemical properties; target compound data from Kuujia.com; comparator data from multiple public databases. |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical parameter for intracellular target engagement or oral bioavailability in drug development programs.
- [1] Kuujia.com. Cas no 74415-04-6 (N-(2,2,2-trifluoroethyl)pyridin-4-amine). Computed Properties: XLogP3 = 1.9. View Source
- [2] SIELC Technologies. 4-Aminopyridine. LogP = 0.3. View Source
